ETHYL 4-(4-FLUOROPHENYL)-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-(4-FLUOROPHENYL)-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an isoxazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide intermediate.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Formation of the Thiophene Ring: This can be synthesized via a Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The final step involves coupling the different fragments together using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-FLUOROPHENYL)-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or halogenating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 4-(4-FLUOROPHENYL)-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
- Ethyl 4-(4-bromophenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
- Ethyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
Uniqueness
ETHYL 4-(4-FLUOROPHENYL)-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties and influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C24H19FN2O4S |
---|---|
Molecular Weight |
450.5g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H19FN2O4S/c1-3-30-24(29)20-18(15-9-11-17(25)12-10-15)13-32-23(20)26-22(28)19-14(2)31-27-21(19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,26,28) |
InChI Key |
VAMRUECCPLQLAY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
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